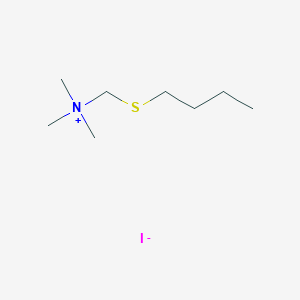
Ethyl N-(ethylcarbamoyl)benzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl N-(ethylcarbamoyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with ethyl carbamate under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the imidate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-(ethylcarbamoyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to form esters and amides.
Substitution Reactions: It can react with amines to form amidines.
Reagents and Conditions: Common reagents include acids for hydrolysis and amines for substitution reactions.
Scientific Research Applications
Ethyl N-(ethylcarbamoyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl N-(ethylcarbamoyl)benzenecarboximidate involves its role as an electrophile in chemical reactions . It reacts with nucleophiles, such as amines and alcohols, to form stable products. The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature and its ability to form stable imidate esters .
Comparison with Similar Compounds
Ethyl N-(ethylcarbamoyl)benzenecarboximidate can be compared with other carboximidates, such as:
Ethyl benzenecarboximidate: Similar in structure but lacks the ethylcarbamoyl group.
Ethyl N-phenylformimidate: Contains a phenyl group instead of the benzenecarboximidate structure.
Carbetamide: A related compound with different substituents and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its class of compounds.
Properties
CAS No. |
62220-84-2 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl N-(ethylcarbamoyl)benzenecarboximidate |
InChI |
InChI=1S/C12H16N2O2/c1-3-13-12(15)14-11(16-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
FSUFECIZCMFXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N=C(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(Cyclopent-1-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14559097.png)
![(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide](/img/structure/B14559108.png)

![[Bicyclo[12.1.0]pentadecane-1,14-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14559117.png)
![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)oxy]piperidine](/img/structure/B14559124.png)

![S-[2-({6-[(Cyclohexylcarbamoyl)amino]hexyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14559142.png)







